4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid
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Overview
Description
4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid is a chemical compound with the molecular formula C14H11F2NO4S2 and a molecular weight of 359.37 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl moiety, which is further connected to a sulfamoylbenzoic acid structure. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines
Scientific Research Applications
4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes. The sulfamoyl group may also play a role in modulating the compound’s activity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
4-{[(Difluoromethyl)sulfanyl]methyl}benzoic acid: This compound has a similar structure but with a methyl group instead of a phenyl group.
{4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid: This compound features a sulfonyl group instead of a sulfamoyl group.
Uniqueness
4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H11F2NO4S2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H11F2NO4S2/c15-14(16)22-11-5-3-10(4-6-11)17-23(20,21)12-7-1-9(2-8-12)13(18)19/h1-8,14,17H,(H,18,19) |
InChI Key |
SJGLSXQBPIJTSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)SC(F)F |
Origin of Product |
United States |
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